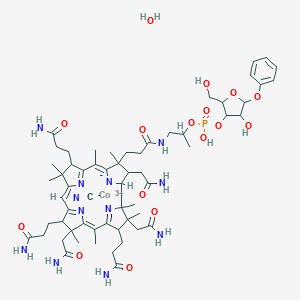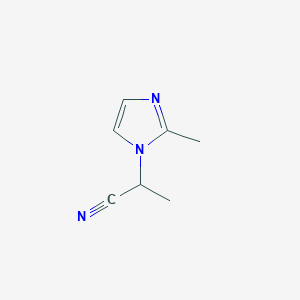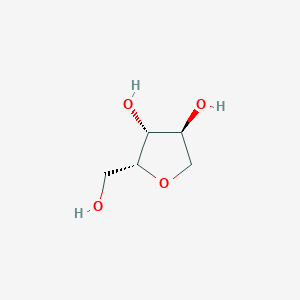
1,4-脱水-D-木糖醇
描述
1,4-Anhydro-D-xylitol is a derivative of the sugar alcohol xylitol, which is a naturally occurring compound found in many fruits and vegetables. It is characterized by the removal of a water molecule to form a new anhydro ring structure. This compound has been the subject of various research studies due to its potential applications in the field of organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of 1,4-Anhydro-D-xylitol and its derivatives has been explored in several studies. For instance, a novel carbohydrate polymer without an anomeric linkage was synthesized by cationic cyclopolymerization of 1,2:4,5-dianhydro-3-O-methyl-xylitol, resulting in polymers with number-average molecular weights ranging from 1,150 to 2,340 . Another study described the synthesis of 1,4-anhydro-D-xylitol heteroanalogues, which are analogues of the naturally occurring glycosidase inhibitor salacinol, containing sulfur or nitrogen atoms in the ring . Additionally, a general method for the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-anhydro-D-xylitol was reported, with the individual isomers being obtained in pure form by high-performance liquid chromatography .
Molecular Structure Analysis
The molecular structure of 1,4-Anhydro-D-xylitol is characterized by the absence of an anomeric carbon, which is typical in most sugars. This unique feature is due to the anhydro formation, which links two oxygen atoms together, forming a new ring. The structure has been confirmed by various spectroscopic methods, including 13C NMR, which indicated that the polymer synthesized from 1,2:4,5-dianhydro-3-O-methyl-xylitol mainly consists of 1,4-anhydro-3-O-methyl-DL-arabinitol units .
Chemical Reactions Analysis
The chemical reactivity of 1,4-Anhydro-D-xylitol has been explored in the context of glycosidic coupling reactions. For example, the synthesis of 2-C-(4-aminocarbonyl-2-thiazoyl)-1,4-anhydro-l-xylitols and their fluoro derivatives from d-xylose was achieved, with fluorination proceeding with retention of configuration . Another study synthesized a highly active substituted 2,7-dioxabicyclo[4.1.0]heptane from d-xylose, which was used for glycosidic coupling reactions to form disaccharides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Anhydro-D-xylitol derivatives have been documented, including the 1H NMR spectra of the benzoates and the electron ionization mass spectra of the acetates and the tri-O-methyl derivative . The linear temperature programmed gas-liquid chromatography retention indices of the acetates and the tri-O-methyl derivative on different capillary columns were also reported, providing valuable information for the identification and characterization of these compounds .
科学研究应用
作用机制
Target of Action
1,4-Anhydro-D-xylitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary target of 1,4-Anhydro-D-xylitol is the microorganism present in plaque and saliva . It inhibits the growth of these microorganisms .
Mode of Action
1,4-Anhydro-D-xylitol is initially taken up by the microorganism and accumulates intracellularly . Accumulated 1,4-Anhydro-D-xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system . This interaction with its targets results in the inhibition of the growth of the microorganisms present in plaque and saliva .
Biochemical Pathways
The biochemical pathways affected by 1,4-Anhydro-D-xylitol are primarily related to the metabolism of microorganisms present in plaque and saliva . By accumulating intracellularly, 1,4-Anhydro-D-xylitol disrupts the normal metabolic processes of these microorganisms, leading to their inhibited growth .
Pharmacokinetics
It is known that it can be used as a biological material or organic compound for life science related research . More research is needed to fully understand the ADME properties of 1,4-Anhydro-D-xylitol and their impact on its bioavailability.
Result of Action
The primary result of the action of 1,4-Anhydro-D-xylitol is the inhibition of the growth of microorganisms present in plaque and saliva . This can potentially lead to a decrease in dental caries and other oral health issues .
生化分析
Biochemical Properties
It is known to be used in the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-Anhydro-D-xylitol .
Cellular Effects
It is known that it can be used as a biochemical for proteomics research .
Molecular Mechanism
It is known that it can be used in the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-Anhydro-D-xylitol .
Temporal Effects in Laboratory Settings
属性
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAAIRBJJYZOW-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964160 | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53448-53-6, 491-19-0 | |
| Record name | 1,4-Anhydro-D-xylitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-xylitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANHYDROXYLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




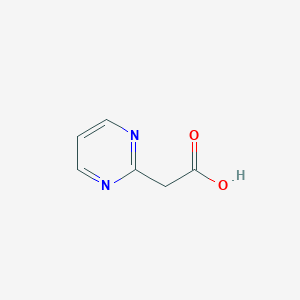

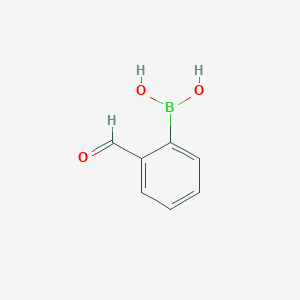

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)



